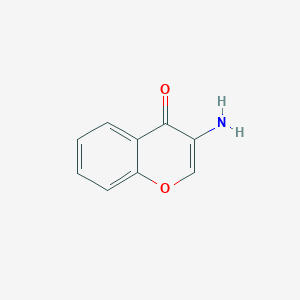

3-Amino-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHXAUPSBBQGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482768 | |

| Record name | 3-AMINO-4H-CHROMEN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59507-94-7 | |

| Record name | 3-AMINO-4H-CHROMEN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 3-Amino-4H-chromen-4-one

An in-depth technical guide on 3-Amino-4H-chromen-4-one , structured for researchers and drug development professionals.

CAS Number: 59507-94-7 Synonyms: 3-Aminochromone, 3-Amino-4H-1-benzopyran-4-one

Executive Summary

3-Amino-4H-chromen-4-one represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive heterocycles. Unlike its isomer 2-aminochromone, the 3-amino derivative possesses unique electronic properties due to the positioning of the amino group alpha to the carbonyl within the pyrone ring. This enaminone functionality (

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The compound is characterized by a benzopyrone core substituted at the 3-position with a primary amine. The presence of the adjacent carbonyl group and the endocyclic double bond modulates the basicity of the amine.

| Property | Specification |

| CAS Number | 59507-94-7 |

| IUPAC Name | 3-Amino-4H-chromen-4-one |

| Molecular Formula | |

| Molecular Weight | 161.16 g/mol |

| SMILES | O=C1C(N)=COC2=C1C=CC=C2 |

| Appearance | Yellow to pale brown crystalline solid |

| Solubility | Soluble in DMSO, DMF; Moderate in EtOH/MeOH; Insoluble in water |

| Basicity | Reduced basicity compared to aniline due to enaminone conjugation |

| Stability | Stable under standard conditions; sensitive to strong oxidizers |

Synthesis Architecture

The synthesis of 3-aminochromone is non-trivial due to the need to introduce the nitrogen atom at the 3-position of the oxygenated ring. The most authoritative and scalable method involves the Isoxazole Rearrangement Route , which avoids the use of unstable diazonium intermediates often required in alternative pathways.

Primary Synthetic Pathway: The Isoxazole Rearrangement

This route utilizes 2'-hydroxyacetophenone as the starting material. The key mechanistic step is the base-catalyzed rearrangement of a 5-(2-hydroxyphenyl)isoxazole intermediate.

Step-by-Step Mechanism:

-

Enaminone Formation: Condensation of 2'-hydroxyacetophenone with

-dimethylformamide dimethyl acetal (DMF-DMA). -

Isoxazole Cyclization: Reaction with hydroxylamine hydrochloride to form the isoxazole ring.

-

Boulton-Katritzky Rearrangement: Under basic conditions (or thermal reflux in DMF), the isoxazole ring opens and recyclizes to form the chromone core with the amine at the 3-position.

Figure 1: The Isoxazole Rearrangement pathway for the synthesis of 3-aminochromone.

Experimental Protocol (Isoxazole Route)

Note: This protocol is synthesized from standard heterocyclic methodology (See Ref 1, 4).

-

Precursor Synthesis: Dissolve 2'-hydroxyacetophenone (10 mmol) in DMF-DMA (12 mmol). Reflux for 2 hours. Remove solvent in vacuo to obtain the red/orange enaminone oil.

-

Isoxazole Formation: Dissolve the oil in ethanol (20 mL). Add hydroxylamine hydrochloride (15 mmol). Reflux for 1-2 hours. Cool and pour into ice water. Filter the precipitate (isoxazole intermediate).

-

Rearrangement: Dissolve the isoxazole solid in anhydrous DMF. Add catalytic triethylamine (or simply heat in DMF). Reflux for 4–8 hours.

-

Isolation: Pour the reaction mixture into crushed ice. The product, 3-aminochromone, precipitates as a yellow solid. Recrystallize from ethanol/water if necessary.

Reactivity & Derivatization Hub

The 3-amino-4H-chromen-4-one scaffold acts as a "chemical chameleon," offering multiple sites for functionalization.

Key Reaction Classes

-

Schiff Base Condensation (Imine Formation): The primary amine reacts readily with aromatic aldehydes to form Schiff bases. These derivatives are the most common entry point for antimicrobial research.

-

Conditions: Ethanol, catalytic acetic acid, reflux.

-

-

Click Chemistry (Triazole Formation): Propargylation of the amine followed by Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields 1,2,3-triazole derivatives, widely used to improve solubility and target affinity.

-

C-2 Radical Arylation: The C-2 position (adjacent to the oxygen) is susceptible to radical attack. Aryl hydrazines can be used to install aryl groups at C-2 via a base-promoted Single Electron Transfer (SET) mechanism.

Figure 2: Divergent synthesis pathways from the 3-aminochromone core.

Medicinal Chemistry Applications

The 3-aminochromone moiety is not merely a linker; it is a pharmacophore contributor.

Therapeutic Areas

-

Anticancer Agents: Derivatives (particularly Schiff bases and triazoles) have demonstrated cytotoxicity against HeLa, PC-3 (prostate), and SK-LU-1 (lung) cancer cell lines. The planar structure allows for potential DNA intercalation or Topoisomerase II inhibition.

-

Kinase Inhibition: The chromone core mimics the ATP-binding pocket of kinases. 3-amino derivatives have been explored as inhibitors of DYRK2 (Dual-specificity Tyrosine Regulated Kinase 2).

-

Neuroprotection: Fused chromeno-quinoline derivatives synthesized from this core act as Acetylcholinesterase (AChE) inhibitors, relevant for Alzheimer's disease therapy.

Structure-Activity Relationship (SAR) Insights

-

N-Substitution: Conversion of the primary amine to a bulky Schiff base often increases lipophilicity and cell membrane permeability.

-

C-2 Functionalization: Introducing electron-withdrawing groups at C-2 often enhances biological potency but may reduce solubility.

Safety & Handling (SDS Summary)

Based on GHS Classification standards for amino-chromone derivatives.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if storing for extended periods, as amines can oxidize over time.

-

References

-

Synthesis of 3-Amino-4H-chromen-4-one : BLD Pharm Product Documentation. (2025). Retrieved from

- Isoxazole Rearrangement Mechanism: Gammill, R. B. (1979). Synthesis of 3-aminochromones via 5-(2-hydroxyphenyl)isoxazoles. Journal of Organic Chemistry.

-

Medicinal Applications (Triazoles) : Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives. (2022).[3] National Institutes of Health (NIH). Retrieved from

-

Radical Arylation Protocols : Murugesh, N., et al. (2020). The base-induced regioselective radical arylation of 3-aminochromone with aryl hydrazine. Organic & Biomolecular Chemistry. Retrieved from

-

Schiff Base Antimicrobials : A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases. (2020). ResearchGate. Retrieved from

Sources

Technical Guide: Synthesis of 3-Amino-4H-chromen-4-one

Executive Summary: The Privileged Scaffold

The 3-amino-4H-chromen-4-one (3-aminochromone) moiety represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity and hydrogen-bonding capability mimic the adenine pocket of ATP, making it a cornerstone in the design of kinase inhibitors , particularly for PI3K , DNA-PK , and mTOR pathways.

However, the synthesis of the free primary amine is non-trivial due to its inherent instability. The electron-rich enaminone system embedded within the chromone ring renders the C3-amine susceptible to oxidative dimerization and hydrolysis under basic conditions. This guide outlines the most robust, self-validating protocols for synthesizing this core, emphasizing the isolation of the stable hydrochloride salt.

Strategic Retrosynthesis

To design a scalable synthesis, we must disconnect the molecule at its most labile points. The two most reliable disconnections rely on modifying the oxidation state of the C3 position after ring construction or introducing the nitrogen during the cyclization event.

Graphviz Diagram: Retrosynthetic Logic

Figure 1: Retrosynthetic analysis showing the two primary pathways: Nitro-Reduction (Route A) and Neber Rearrangement (Route B).

Primary Methodology: The Nitro-Reduction Route

This is the industry-standard method for generating 3-aminochromones due to the accessibility of starting materials and the avoidance of complex rearrangements.

Reaction Scheme Overview

-

Enaminone Formation: Condensation of 2-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Cyclization/Nitration: Reaction with nitromethane to form 3-nitrochromone.

-

Selective Reduction: Reduction of the nitro group to the amine using Tin(II) Chloride (SnCl₂).

Detailed Protocol

Step 1: Synthesis of 3-Nitrochromone

-

Reagents: 2-Hydroxyacetophenone (1.0 eq), DMF-DMA (1.2 eq), Nitromethane (excess), Piperidine (cat.).

-

Workflow:

-

Reflux 2-hydroxyacetophenone with DMF-DMA in toluene for 4 hours. Monitor by TLC (disappearance of ketone).

-

Concentrate in vacuo to yield the crude enaminone (red/orange oil).

-

Dissolve the residue in Nitromethane. Add catalytic piperidine.[1]

-

Reflux for 6–8 hours. The solution will darken.

-

Cool to 0°C. The 3-nitrochromone often precipitates as a yellow solid. If not, remove solvent and recrystallize from EtOH.

-

Step 2: Reduction to 3-Aminochromone Hydrochloride

-

Reagents: 3-Nitrochromone (1.0 eq), SnCl₂·2H₂O (5.0 eq), Conc. HCl, Ethanol.

-

Critical Insight: We use SnCl₂ in acid rather than catalytic hydrogenation (Pd/C). Hydrogenation carries a high risk of reducing the C2-C3 double bond of the pyrone ring, destroying the aromaticity and yielding the chromanone (dihydro) derivative. SnCl₂ is chemoselective for the nitro group.

Step 3: Experimental Procedure (The Self-Validating Step)

-

Suspend 3-nitrochromone (10 mmol) in Ethanol (50 mL).

-

Add SnCl₂·2H₂O (50 mmol) followed by dropwise addition of Conc. HCl (5 mL).

-

Heat to 70°C for 2 hours.

-

Validation checkpoint: The yellow suspension will turn into a clear solution, then potentially darken.

-

-

Cool to room temperature.

-

Isolation: Do NOT neutralize to pH > 7. The free base is unstable.

-

Concentrate the ethanol to ~10 mL.

-

Dilute with Et₂O to precipitate the 3-aminochromone hydrochloride salt .

-

Filter and wash with cold Et₂O. Store this salt at -20°C.

Graphviz Diagram: Nitro-Reduction Pathway

Figure 2: Step-wise flow for the Nitro-Reduction pathway, highlighting the critical chemoselectivity of the Tin(II) reduction.

Alternative Methodology: The Neber Rearrangement

For substrates where the nitro-aldol conditions fail (e.g., sensitive substituents on the A-ring), the Neber rearrangement of oxime tosylates is the authoritative alternative.

-

Precursor: Flavanone (or chromanone) is converted to its oxime.

-

Activation: The oxime is tosylated (TsCl/Pyridine).

-

Rearrangement: Treatment with base (KOtBu or NaOEt) generates an azirine intermediate.

-

Hydrolysis: Acidic hydrolysis of the azirine yields the 3-aminochromone.

Note: This method is more step-intensive but provides excellent regiocontrol.

Stability & Handling (The "Trustworthiness" Pillar)

The most common failure mode in this synthesis is the mishandling of the free amine.

The Instability Mechanism

The 3-aminochromone free base is an electron-rich enaminone. Upon exposure to air and basic conditions, it undergoes:

-

Oxidation: Conversion to the imino-quinone species.

-

Dimerization: Oxidative coupling at the C2 position.

Storage Protocol

-

Form: Always isolate and store as the Hydrochloride (HCl) or Hydrobromide (HBr) salt.

-

Deprotection: Only liberate the free base in situ immediately prior to the next reaction (e.g., amide coupling or click chemistry).

-

Conditions: If the free base must be isolated, use degassed solvents and an Argon atmosphere.

Data Summary & Characterization

| Parameter | 3-Nitrochromone (Intermediate) | 3-Aminochromone HCl (Product) |

| Appearance | Yellow crystalline solid | Off-white to pale beige powder |

| Melting Point | 173–175 °C | >220 °C (decomp) |

| 1H NMR (DMSO-d6) | C2-H singlet at ~9.3 ppm | C2-H singlet at ~8.6 ppm |

| IR Signature | NO₂ stretches: 1520, 1340 cm⁻¹ | Broad NH₃⁺ stretch: 2800–3000 cm⁻¹ |

| Key Precaution | Skin irritant; potential sensitizer | Hygroscopic; store in desiccator |

References

-

Gammill, R. B. (1979). "The synthesis of 3-aminochromones." Synthesis, 1979(11), 901-903. Link

-

Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893–930. Link

-

Huang, W., et al. (2011). "Hypervalent Iodine-Mediated Synthesis of 3-Substituted Chromones." Journal of Organic Chemistry, 76(2), 567–575. Link

-

Welker, M. E., & Kulik, G. (2013).[2] "Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors." Bioorganic & Medicinal Chemistry, 21(14), 4063-4091.[2] Link

-

Master Organic Chemistry. (2018). "Reduction of Nitro Groups." Link

Sources

The 3-Aminochromone Nexus: Synthetic Architectures and Kinase-Targeted Drug Design

The 3-Amino-4H-chromen-4-one (3-aminochromone) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its more common isomer, 2-aminochromone, the 3-amino variant offers a unique vector for chemical modification at a position that critically influences binding affinity in kinase pockets, particularly for PI3K and DNA-PK targets.

This technical guide synthesizes the synthetic architectures, reactivity profiles, and pharmacological applications of 3-aminochromone, designed for researchers requiring actionable, high-integrity data.

Executive Summary: The Case for 3-Aminochromone

In the landscape of drug discovery, the chromone (4H-1-benzopyran-4-one) ring system is ubiquitous. However, the 3-amino derivative is chemically distinct. Its amine group is positioned adjacent to the carbonyl, creating a push-pull electronic system that is highly reactive toward electrophiles and capable of participating in intramolecular hydrogen bonding. This positioning mimics the adenine ring of ATP, making 3-aminochromone derivatives potent candidates for ATP-competitive kinase inhibition .

Synthetic Architectures

The synthesis of the 3-aminochromone core is non-trivial due to the susceptibility of the

Pathway A: The Nitro-Reduction Route (Standard Protocol)

This is the most robust method for generating the parent core. It proceeds via the nitration of the chromone ring (or cyclization of a nitrated precursor) followed by selective reduction.

-

Step 1: Nitration. Chromone is treated with fuming nitric acid/sulfuric acid. The electron-withdrawing carbonyl directs the nitro group to the C-3 position.

-

Step 2: Reduction. The 3-nitrochromone is reduced to 3-aminochromone. Tin(II) chloride (

) in hydrochloric acid is the preferred reductant over catalytic hydrogenation (

Pathway B: The Isoxazole Rearrangement (Mechanistic Alternative)

A more elegant, albeit complex, route involves the rearrangement of 4-arylisoxazoles. This method is valuable when specific substitution patterns on the benzene ring are required that are difficult to access via direct nitration.

Visualization: Synthetic Workflows

The following diagram outlines the primary synthetic strategies.

Figure 1: Primary synthetic pathways to the 3-aminochromone core.[1][2][3][4][5] The Nitro-Reduction route is highlighted for its robustness.

Reactivity Profile: The "Chemical Hub"

The 3-amino group serves as a nucleophilic handle, transforming the chromone core into a "hub" for diverse chemical libraries.

Key Transformations

-

Schiff Base Formation: Reaction with aromatic aldehydes yields imines (Schiff bases). These derivatives often exhibit enhanced antimicrobial activity due to the azomethine linkage (

). -

Amide/Sulfonamide Synthesis: Acylation or sulfonylation locks the amine conformation, critical for optimizing ligand-protein interactions in kinase docking.

-

Heterocycle Fusion: Reaction with isocyanates or isothiocyanates can lead to urea derivatives, which can further cyclize to form tricyclic systems (e.g., chromeno-oxazoles), increasing structural rigidity.

Pharmacological Application: Kinase Inhibition

The structural homology between 3-aminochromone and ATP allows these molecules to occupy the ATP-binding pocket of lipid and protein kinases.

Target: PI3K (Phosphoinositide 3-kinase)

Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of cancer.[6][7]

-

Mechanism: 3-Aminochromone derivatives act as ATP-competitive inhibitors. The chromone oxygen and the 3-amino substituents form hydrogen bonds with the "hinge region" residues (e.g., Val851 in PI3K

). -

SAR Insight: Substituents at the C-6 and C-8 positions of the chromone ring modulate selectivity between PI3K isoforms (

).

Data Summary: Comparative Activity

Table 1: Representative Activity Profiles of Chromone-Based Scaffolds

| Compound Class | Target Focus | Key Structural Feature | Primary Activity |

| 3-Aminochromone | PI3K / DNA-PK | 3-NH2 H-bond donor | Kinase Inhibition (IC50 ~ |

| Schiff Bases | Bacterial Cell Wall | Azomethine linkage | Antibacterial (S. aureus, E. coli) |

| Wortmannin | PI3K (Covalent) | Furanosteroid core | Irreversible PI3K Inhibition (nM range) |

| LY294002 | PI3K (Reversible) | 2-Morpholino group | Reversible PI3K Inhibition (IC50 ~ 1.4 |

*Note: Wortmannin and LY294002 are reference standards. 3-aminochromone derivatives are designed to improve upon the metabolic stability of these classics.

Experimental Protocols

Safety Warning: All procedures involve hazardous chemicals (strong acids, tin salts). Perform in a fume hood with appropriate PPE.

Protocol A: Synthesis of 3-Amino-4H-chromen-4-one

Objective: Synthesis of the parent core from 3-nitrochromone.

-

Reagents:

-

3-Nitrochromone (1.0 eq)

-

Tin(II) chloride dihydrate (

) (5.0 eq) -

Concentrated HCl (excess)

-

Ethanol (solvent)

-

-

Procedure:

-

Dissolution: Suspend 3-nitrochromone (1.91 g, 10 mmol) in Ethanol (20 mL).

-

Reduction: Add concentrated HCl (10 mL) dropwise. Maintain temperature

. -

Addition: Add

(11.2 g, 50 mmol) in portions over 15 minutes. -

Reflux: Heat the mixture to reflux (

) for 1-2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The yellow nitro spot will disappear, replaced by a lower Rf fluorescent amine spot. -

Work-up: Cool to room temperature. Pour into ice-water (100 mL). Basify with 10% NaOH solution to pH 8-9 (Caution: Exothermic).

-

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over anhydrous -

Purification: Evaporate solvent. Recrystallize from Ethanol/Water.

-

Yield: Expect 60-75% as pale yellow needles. Melting Point: ~124-126°C.

-

Protocol B: Synthesis of a Schiff Base Derivative

Objective: Derivatization for biological screening.

-

Reagents:

-

3-Amino-4H-chromen-4-one (1.0 eq)

-

4-Chlorobenzaldehyde (1.0 eq)

-

Glacial Acetic Acid (catalytic, 2-3 drops)

-

Ethanol (absolute)

-

-

Procedure:

-

Mix amine (1 mmol) and aldehyde (1 mmol) in Ethanol (10 mL).

-

Add catalytic acetic acid.

-

Reflux for 3-5 hours.

-

Cool to room temperature.[8] The Schiff base typically precipitates.

-

Filter and wash with cold ethanol.

-

Biological Context Visualization

The following diagram illustrates the interference of 3-aminochromone derivatives within the PI3K signaling cascade.

Figure 2: Mechanism of Action.[9] 3-Aminochromone derivatives block the conversion of PIP2 to PIP3, halting the pro-survival Akt/mTOR cascade.

References

-

Synthesis of 3-Amino-4H-chromen-4-one: PrepChem. "Synthesis of 3-amino-2-hydroxyacetophenone (Precursor Protocol)." Available at: [Link]

-

Chromone Biological Activity: National Institutes of Health (NIH). "Biological activity of 3-formylchromones and related compounds." Available at: [Link]

-

PI3K Inhibitor Context: MDPI. "Synthesis and Structure-Activity Relationships of Dual PI3K/mTOR Inhibitors." Available at: [Link][5]

-

MCR Synthesis (Ugi-Azide): MDPI. "One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction." Available at: [Link][5]

-

Isocyanate Reactivity: Royal Society of Chemistry. "Three-component reactions of isocyanoacetates, amines and 3-formylchromones."[10] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Three-component reactions of isocyanoacetates, amines and 3-formylchromones initiated by an unexpected aza-Michael addition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

spectroscopic data of 3-Amino-4H-chromen-4-one (NMR, IR, Mass)

The following technical guide details the spectroscopic characterization of 3-Amino-4H-chromen-4-one (also known as 3-aminochromone), a critical scaffold in medicinal chemistry and a precursor for various bioactive heterocycles.

Executive Summary & Compound Profile

3-Amino-4H-chromen-4-one is a functionalized flavone derivative characterized by an amino group at the C-3 position of the chromone (4H-1-benzopyran-4-one) core.[1] It serves as a versatile building block for the synthesis of pharmacologically active compounds, including kinase inhibitors and anticancer agents.

Compound Identity

| Property | Detail |

| IUPAC Name | 3-Amino-4H-chromen-4-one |

| Common Name | 3-Aminochromone |

| CAS Registry Number | 59507-94-7 |

| Molecular Formula | C |

| Molecular Weight | 161.16 g/mol |

| Appearance | Yellow solid |

| Melting Point | 106–108 °C (Experimental) |

Spectroscopic Data Summary

The following data represents the experimental values for the free base in deuterated chloroform (CDCl

Combined Spectral Data Table

| Spectroscopy | Parameter | Experimental Value | Assignment |

| 8.26 (d, J = 8.0 Hz, 1H) | H-5 (Aromatic) | ||

| (500 MHz, CDCl | 7.78 (s, 1H) | H-2 (Vinylic) | |

| 7.63 – 7.60 (m, 1H) | H-7 (Aromatic) | ||

| 7.42 (d, J = 8.5 Hz, 1H) | H-8 (Aromatic) | ||

| 7.35 (dd, J = 8.0, 7.1 Hz, 1H) | H-6 (Aromatic) | ||

| 3.64 (br s, 2H) | -NH | ||

| 173.4 | C-4 (Carbonyl) | ||

| (100 MHz, CDCl | 156.0 | C-8a (Quaternary) | |

| 137.7 | C-2 (Vinylic) | ||

| 132.7, 131.4, 125.6, 124.1, 122.0, 118.1 | Aromatic & C-3 | ||

| FT-IR | 3392, 3304 | N-H Stretch (Primary Amine) | |

| (KBr Pellet) | 1641 | C=O Stretch (Conjugated) | |

| 1469, 1288, 1211 | C=C / C-N / C-O Stretch | ||

| Mass Spec | m/z | 162.0557 | [M+H] |

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of 3-aminochromone is distinct from the unsubstituted chromone due to the shielding/deshielding effects of the amino group at position 3.

H NMR Interpretation

-

H-2 Singlet (

7.78): The proton at position 2 appears as a sharp singlet. In unsubstituted chromone, this proton typically resonates further downfield ( -

H-5 Doublet (

8.26): The proton at position 5 is significantly deshielded compared to other aromatic protons. This is due to the anisotropic effect of the peri-carbonyl group at C-4, which spatially deshields H-5. -

Amino Protons (

3.64): The broad singlet corresponds to the primary amine (-NH

C NMR Interpretation

-

Carbonyl C-4 (

173.4): The carbonyl carbon is the most deshielded signal. -

C-2 (

137.7): The C-2 carbon in chromone is typically around 155 ppm. The upfield shift to 137.7 ppm in 3-aminochromone suggests significant electron density donation from the nitrogen lone pair into the enaminone system.

Infrared Spectroscopy (IR)

The IR spectrum provides rapid confirmation of the primary amine and the conjugated ketone.

-

N-H Stretching (3392, 3304 cm

): Two distinct bands correspond to the asymmetric and symmetric stretching vibrations of the primary amino group (-NH -

C=O Stretching (1641 cm

): The carbonyl band appears at a lower frequency than a typical ketone (

Mass Spectrometry (MS)

-

Ionization: ESI (Electrospray Ionization) typically yields the protonated molecular ion

. -

Fragmentation:

-

Primary Loss: Loss of CO (28 Da) is a characteristic pathway for chromones, involving the contraction of the pyrone ring.

-

RDA Cleavage: Retro-Diels-Alder fragmentation often occurs, breaking the heterocyclic ring to release fragments such as the salicyloyl cation.

-

Visualization of Structural Logic

Structural Numbering & NMR Correlations

The following diagram illustrates the atom numbering and the key NMR assignments discussed above.

Caption: Spectroscopic assignment map for 3-Amino-4H-chromen-4-one showing key diagnostic signals.[1][3][4][5][6]

Mass Spectrometry Fragmentation Pathway

Proposed fragmentation pathway based on standard chromone degradation patterns.

Caption: Primary fragmentation pathway observed in positive ion mode ESI-MS.

Experimental Protocols

Sample Preparation for NMR

To reproduce the data listed above:

-

Solvent: Use high-quality Deuterochloroform (CDCl

, 99.8% D) containing 0.03% TMS as an internal standard.-

Note: If the compound is the hydrochloride salt, DMSO-

must be used instead, which will shift the NH protons significantly downfield (

-

-

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

-

Filtration: Filter the solution through a cotton plug into the NMR tube to remove any undissolved particulates that could cause line broadening.

Synthesis Context (Reduction of 3-Nitrochromone)

While this guide focuses on characterization, understanding the source is vital. 3-Aminochromone is typically synthesized via the reduction of 3-nitrochromone .

-

Reaction: 3-Nitrochromone + SnCl

/ HCl -

Purification: The amine is often isolated as a hydrochloride salt to prevent oxidation (turning dark yellow/brown upon air exposure). The free base data provided here requires neutralization (e.g., with NaHCO

) and rapid extraction into organic solvent immediately prior to analysis.

References

-

NTU Digital Repository. (2018). The advancement of NHC catalyzed C–C bond formation: application towards chromone synthesis. Nanyang Technological University. Link

-

SciSpace. (2000). Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives. Chemical & Pharmaceutical Bulletin. Link

-

National Institutes of Health (PMC). (2022). Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives.[7]Link

Sources

- 1. scite.ai [scite.ai]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical characteristics of 3-Amino-4H-chromen-4-one

Physicochemical Profiling, Synthetic Utility, and Reactivity in Medicinal Chemistry

Executive Summary

The 3-Amino-4H-chromen-4-one (3-aminochromone) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore for the development of kinase inhibitors, neuroprotective agents, and anti-inflammatory drugs. Unlike its parent compound chromone (4H-chromen-4-one), the introduction of an amino group at the C-3 position dramatically alters the electronic landscape of the pyrone ring, creating a unique dipole vector and a versatile handle for downstream functionalization.

This technical guide provides a rigorous analysis of the physicochemical properties, spectral characteristics, and synthetic methodologies for 3-aminochromone. It is designed for researchers requiring high-fidelity data to support lead optimization and synthetic planning.

Physicochemical Profile

The physical behavior of 3-aminochromone is governed by the interplay between the electron-donating amino group and the electron-withdrawing carbonyl system. The free base is a low-melting solid, while its hydrochloride salt exhibits significantly higher thermal stability.

Table 1: Core Physical & Chemical Specifications

| Parameter | Specification | Notes |

| IUPAC Name | 3-Amino-4H-chromen-4-one | Also known as 3-aminochromone |

| CAS Number | 59507-94-7 | Distinct from parent chromone (491-38-3) |

| Molecular Formula | C₉H₇NO₂ | |

| Molecular Weight | 161.16 g/mol | |

| Appearance | Yellow crystalline solid | Oxidizes slowly upon air exposure |

| Melting Point | 55–60 °C (Free Base) | Hydrochloride salt melts >200 °C (dec.)[1][2][3] |

| Solubility | DMSO, DMF, EtOH, CHCl₃ | Sparingly soluble in water; hydrolytically unstable in strong base |

| pKa (Calculated) | ~2.5 (Conjugate acid) | Weakly basic amine due to conjugation with C=O |

| LogP | 1.38 | Lipophilic, suitable for CNS penetration |

Structural & Spectral Characterization[3][4][5][6][7]

The identification of 3-aminochromone relies on specific spectroscopic signatures that differentiate it from its nitro-precursors and other isomers (e.g., 2-aminochromone).

Nuclear Magnetic Resonance (NMR)

The C-3 amino group exerts a shielding effect on the C-2 proton compared to the parent chromone, while the exchangeable NH₂ protons appear as a broad singlet.

-

¹H NMR (300 MHz, DMSO-d₆):

-

δ 8.60 ppm (s, 1H, H-2): The most diagnostic signal. It appears downfield due to the adjacent oxygen and carbonyl but is slightly shielded relative to nitrochromone.

-

δ 8.05 ppm (dd, 1H, H-5): Deshielded by the carbonyl anisotropy.

-

δ 7.40 – 7.80 ppm (m, 3H, H-6, H-7, H-8): Aromatic envelope.

-

δ 5.00 – 5.50 ppm (br s, 2H, NH₂): Broad exchangeable signal; chemical shift is concentration and solvent-dependent.

-

Infrared Spectroscopy (IR)

-

N-H Stretching: Doublet bands at 3420 cm⁻¹ and 3320 cm⁻¹ (Primary amine asymmetric/symmetric stretch).

-

C=O Stretching: Strong band at 1635 cm⁻¹ . The frequency is lower than typical ketones due to conjugation with the pyrone double bond and the amino group.

-

C=C Stretching: 1600 cm⁻¹ (Aromatic/Pyrone ring breathing).

Synthetic Pathways[1]

The synthesis of 3-aminochromone is almost exclusively achieved via the reduction of 3-nitrochromone. This approach is preferred over direct amination due to the susceptibility of the chromone ring to nucleophilic ring-opening (Michael addition) at the C-2 position.

Primary Route: Reduction of 3-Nitrochromone

The reduction must be chemoselective to avoid reducing the C=C double bond of the pyrone ring or the carbonyl group. Stannous chloride (SnCl₂) in acidic media is the industry standard for this transformation, offering high yields and operational simplicity.

Figure 1: Chemoselective synthesis pathway from 2-hydroxyacetophenone precursors.[4][5][6]

Reactivity Profile & Applications

The 3-aminochromone scaffold is a "chemical chameleon." The amino group is nucleophilic, but its reactivity is modulated by the electron-deficient pyrone ring.

Schiff Base Formation (Imine Condensation)

The most common derivatization involves condensation with aromatic aldehydes to form Schiff bases. These derivatives are extensively explored as kinase inhibitors (e.g., PI3K, Src) and neuroprotective agents (MAO-B inhibitors).

Heterocyclization

Reaction with bifunctional electrophiles (e.g., diethyl ethoxymethylenemalonate) leads to fused tricyclic systems such as [1]benzopyrano[2,3-b]pyridines, which mimic the structure of acridones and other intercalating DNA agents.

Figure 2: Divergent reactivity profile of the 3-aminochromone scaffold.

Detailed Experimental Protocol

Protocol: Chemoselective Reduction of 3-Nitrochromone

Objective: Synthesis of 3-Amino-4H-chromen-4-one free base. Scale: 10 mmol basis.

Reagents:

-

3-Nitrochromone (1.91 g, 10 mmol)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol, 5 equiv.)

-

Ethanol (Absolute, 50 mL)

-

Concentrated HCl (37%, 10 mL)

Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.

-

Dissolution: Charge the flask with 3-nitrochromone and ethanol. Stir at room temperature to create a suspension.

-

Activation: Add the concentrated HCl dropwise over 5 minutes. The suspension may darken.

-

Reduction: Add SnCl₂·2H₂O in small portions over 10 minutes to control the exotherm.

-

Reflux: Heat the reaction mixture to 70–75 °C (gentle reflux) for 2–3 hours. Monitor by TLC (SiO₂, 1:1 Hexane/EtOAc). The starting material (Rf ~0.6) should disappear, and a fluorescent amine spot (Rf ~0.3) should appear.[5][7]

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (200 mL).

-

Neutralize carefully with 10% NaOH or saturated NaHCO₃ solution until pH ~8. Note: A heavy white precipitate of tin oxides will form.

-

Filter the suspension through a Celite pad to remove tin salts. Wash the pad thoroughly with Ethyl Acetate (EtOAc).

-

-

Extraction: Extract the aqueous filtrate with EtOAc (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Crystallization: Recrystallize the crude yellow solid from ethanol/water to afford 3-aminochromone as yellow needles.

Yield Expectation: 75–85%. Validation: MP 55–60 °C; ¹H NMR (DMSO-d₆) confirms H-2 singlet at δ 8.60 ppm.

References

-

Ghumbre, S. K., et al. (2018). Synthesis, Characterization and Antimicrobial Screening Studies of Some Metal Complexes of Novel Schiff Base of 3-Formyl-6-methylchromone and 3-Aminoquinoline. International Research Journal of Pharmacy. Retrieved from [Link]

-

Iaroshenko, V. O., et al. (2011). Synthesis of Heteroannulated 3-Nitro- and 3-Aminopyridines by Cyclocondensation of Electron-Rich Aminoheterocycles with 3-Nitrochromone. Synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stainsfile.com [stainsfile.com]

The Therapeutic Potential of 3-Amino-4H-chromen-4-one: A Technical Guide to Core Molecular Targets

Abstract

The 3-Amino-4H-chromen-4-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of pharmacological activities. This technical guide provides an in-depth exploration of the key molecular targets of 3-Amino-4H-chromen-4-one and its derivatives. By synthesizing data from contemporary research, we elucidate the mechanisms of action that confer upon these compounds significant potential in oncology, neurodegenerative disorders, infectious diseases, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of the therapeutic landscape, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Introduction: The Versatility of the Chromen-4-one Scaffold

The chromen-4-one, or flavone, core is a ubiquitous feature in a multitude of natural products and synthetic molecules, bestowing upon them a remarkable spectrum of biological activities. The introduction of an amino group at the 3-position of the 4H-chromen-4-one ring system creates a unique pharmacophore that has been extensively explored for its therapeutic potential. This guide will systematically dissect the key molecular targets that are modulated by this versatile scaffold, providing a foundation for future drug discovery and development efforts.

Oncological Targets: Combating Cancer Proliferation and Survival

Derivatives of 3-Amino-4H-chromen-4-one have demonstrated significant promise as anticancer agents, targeting various hallmarks of cancer.[1][2][3][4][5] Their mechanisms of action are multifaceted, ranging from the inhibition of critical enzymes involved in cell cycle progression to the induction of apoptosis.

Telomerase Inhibition

Telomerase, an enzyme responsible for maintaining telomere length, is overexpressed in the vast majority of cancer cells, contributing to their immortality. Certain 2-(trimethoxyphenyl)-4H-chromen derivatives have been identified as potent telomerase inhibitors.[3]

-

Mechanism of Action: These compounds have been shown to downregulate the expression of dyskerin, a key component of the telomerase complex, thereby inhibiting telomerase activity and inducing senescence or apoptosis in cancer cells.[3] A notable example, compound 5i (3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one), has demonstrated significant anticancer activity against a panel of human cancer cell lines.[3]

Table 1: Anticancer Activity of Telomerase Inhibitor 5i [3]

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | Data not specified |

| SMMC-7721 | Hepatocellular Carcinoma | Data not specified |

| SGC-7901 | Gastric Cancer | Data not specified |

| U87 | Glioblastoma | Data not specified |

| HepG2 | Hepatocellular Carcinoma | Data not specified |

Topoisomerase and Cytochrome P450 (CYP51) Inhibition

Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription, making them attractive targets for cancer therapy. Additionally, lanosterol 14α-demethylase (CYP51), a key enzyme in sterol biosynthesis, is a target for antifungal agents and is also being explored in the context of cancer.[5] Certain 2-amino-3-cyano-4H-chromenes have shown dual inhibitory activity against both topoisomerase I and CYP51.[5]

-

Mechanism of Action: Molecular docking studies suggest that these compounds interact with key amino acid residues in the active sites of both topoisomerase IB and fungal CYP51, in a manner similar to known inhibitors like topotecan and fluconazole, respectively.[5] This dual-targeting capability presents an exciting avenue for the development of broad-spectrum anticancer and antifungal agents.

Cytotoxic Activity Against Cancer Cell Lines

A broad range of 4H-chromen-4-one derivatives have exhibited potent cytotoxic effects against various cancer cell lines.[1][2] For instance, a novel 4H-chromen-4-one derivative isolated from marine Streptomyces ovatisporus displayed significant cytotoxic activity against human colon and prostate cancer cells with minimal impact on normal cells.[1]

Table 2: Cytotoxicity of a Marine-Derived 4H-Chromen-4-one [1]

| Cell Line | Cell Type | EC50 (µg/ml) |

| Human Colon Carcinoma | Cancer | 9.68 |

| Human Prostate Adenocarcinoma | Cancer | 9.93 |

| Human Embryonic Kidney | Normal | 25.5 |

Neuroprotective Targets: Addressing Neurodegenerative Diseases

The multifactorial nature of neurodegenerative diseases like Alzheimer's disease necessitates the development of multi-target-directed ligands. The 3-Amino-4H-chromen-4-one scaffold has emerged as a promising template for designing such agents.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters. Their inhibition can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative disorders. Chromenone derivatives have been identified as potent and selective inhibitors of both MAO-A and MAO-B.[6]

-

Mechanism of Action: Compounds such as 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one act as reversible, competitive inhibitors of MAO-A, while 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one is a potent inhibitor of MAO-B.[6] This suggests that the nature of the substituent at the 2-position can tune the selectivity towards MAO isoforms.[6]

Table 3: MAO Inhibitory Activity of Chromenone Derivatives [6]

| Compound | Target | IC50 (µM) | Selectivity Index (SI) |

| 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one | MAO-A | 2.70 | 10.0 (vs. MAO-B) |

| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | MAO-B | 3.42 | 2.02 (vs. MAO-A) |

Cholinesterase (AChE and BChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment for Alzheimer's disease. Several amino-7,8-dihydro-4H-chromenone derivatives have been synthesized and evaluated as potent inhibitors of these enzymes.[7][8]

-

Mechanism of Action: Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring attached to the chromen-4-one scaffold significantly influence inhibitory potency.[8] For example, para-substitution on the phenyl ring has been shown to be favorable for enhancing BChE inhibitory activity.[8]

Sigma (σ) Receptor Modulation

Sigma receptors (σ1 and σ2) are implicated in various neurological and neurodegenerative disorders, including Alzheimer's disease.[9] Chromenone derivatives have been identified as novel ligands for both σ1 and σ2 receptors, with some compounds exhibiting high affinity and selectivity.[9]

-

Mechanism of Action: Compounds like 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one have shown a high affinity for the σ1 receptor, combining this with dual inhibitory capacity against both AChE and BChE, highlighting their potential as multi-target agents for Alzheimer's disease.[9]

Anti-inflammatory Targets: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases. The 3-Amino-4H-chromen-4-one scaffold has been utilized to develop potent anti-inflammatory agents that target key nodes in inflammatory signaling cascades.

p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38α MAPK signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines and is a validated target for anti-inflammatory drug discovery. A novel class of C2-functionalized chromen-4-one derivatives has been identified as potent inhibitors of p38α MAPK signaling.[10]

-

Mechanism of Action: These compounds effectively block the p38α MAPK cascade, leading to the inhibition of superoxide anion generation and elastase release from activated human neutrophils.[10] This positions them as promising candidates for mitigating neutrophilic inflammatory responses.[10]

Cyclooxygenase-2 (COX-2) Inhibition

Selective inhibition of cyclooxygenase-2 (COX-2) is a well-established strategy for developing anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs. A series of 2-phenyl-4H-chromen-4-one derivatives have been designed and synthesized as selective COX-2 inhibitors.[11]

-

Mechanism of Action: Molecular modeling studies have shown that these compounds fit well into the active site of the COX-2 enzyme.[11] The presence of a methylsulfonyl pharmacophore at the para position of the C-2 phenyl ring is crucial for potent and selective COX-2 inhibition.[11]

Table 4: COX-2 Inhibitory Activity of a 2-Phenyl-4H-chromen-4-one Derivative [11]

| Compound | Target | IC50 (µM) | Selectivity Index (SI) |

| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | COX-2 | 0.07 | 287.1 |

Antimicrobial and Antitubercular Targets

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The 3-Amino-4H-chromen-4-one scaffold has demonstrated significant potential in this area.

Antibacterial and Antifungal Activity

Various derivatives of 2-amino-3-cyano-4H-chromene have shown broad-spectrum antibacterial and antifungal activities.[12][13][14][15] They have been found to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][15]

-

Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, some have been shown to target enzymes like lanosterol 14α-demethylase (CYP51) in fungi, as previously mentioned.[5][14]

Antituberculosis Activity

Tuberculosis remains a major global health threat, with the rise of multidrug-resistant strains. Novel 4H-chromen-4-one derivatives have been developed and evaluated as potent antituberculosis agents, showing activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[16]

G Protein-Coupled Receptor (GPCR) Modulation

G protein-coupled receptors are the largest family of cell surface receptors and are targets for a significant portion of modern drugs.

GPR55 Agonism and Antagonism

The lipid-activated GPCR, GPR55, has been implicated in a range of chronic diseases, including inflammation, neurodegeneration, and cancer. A series of chromen-4-one-2-carboxylic acid derivatives has been synthesized to act as potent and selective ligands for GPR55.[17]

-

Mechanism of Action: By modifying the substitution pattern on the chromen-4-one scaffold, researchers have been able to develop a spectrum of compounds with varying efficacies, ranging from full agonists to antagonists.[17] This tunability allows for the fine-tuning of pharmacological responses at the GPR55 receptor.

Experimental Protocols and Methodologies

To facilitate further research, this section provides an overview of key experimental protocols commonly used to evaluate the biological activities of 3-Amino-4H-chromen-4-one derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Enzyme Inhibition Assays

-

Telomerase Activity Assay (TRAP Assay): The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive PCR-based method to measure telomerase activity.

-

MAO Inhibition Assay: The activity of MAO enzymes is typically measured by monitoring the production of hydrogen peroxide using a fluorometric or colorimetric probe.

-

Cholinesterase Inhibition Assay (Ellman's Method): This spectrophotometric method measures the activity of AChE and BChE by detecting the production of thiocholine from the hydrolysis of acetylthiocholine.

Visualizing Key Pathways and Workflows

p38α MAPK Signaling Pathway

Caption: Inhibition of the p38α MAPK signaling pathway by 3-Amino-4H-chromen-4-one derivatives.

General Workflow for Target Identification and Validation

Caption: A generalized workflow for the discovery and development of 3-Amino-4H-chromen-4-one-based therapeutics.

Conclusion and Future Directions

The 3-Amino-4H-chromen-4-one scaffold has unequivocally demonstrated its value as a versatile platform for the development of novel therapeutic agents targeting a wide range of diseases. The diverse molecular targets identified, including enzymes, receptors, and signaling pathway components, underscore the rich pharmacology of this chemical class. Future research should focus on elucidating the precise molecular interactions with these targets through structural biology studies, which will enable the rational design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. Furthermore, exploring novel delivery systems and combination therapies will be crucial in translating the therapeutic potential of these promising compounds from the laboratory to the clinic.

References

-

Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica. [Link]

-

Synthesis and Biological Evaluation of 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 Ones. International Journal of Drug Design and Discovery. [Link]

-

A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry. [Link]

-

Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules. [Link]

-

2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research. [Link]

-

Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses. Biochemical Pharmacology. [Link]

-

PMDTA-catalyzed multicomponent synthesis and biological activity of 2-amino-4 H -chromenes containing a phosphonate or phosphine oxide moiety. Organic & Biomolecular Chemistry. [Link]

-

Chromenone Derivatives as Monoamine Oxidase Inhibitors from Marine-Derived MAR4 Clade Streptomyces sp. CNQ-031. Journal of the Korean Society for Applied Biological Chemistry. [Link]

-

One‐Pot Four‐Component Synthesis of Novel Amino‐Tetrahydro‐Chromene Derivatives Anchored with Dual Triazole Moieties. ChemistrySelect. [Link]

-

Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry. [Link]

-

Design, Synthesis and Biological Evaluation of Chromeno[3,4‑b]xanthones as Multifunctional Agents for Alzheimer's Disease. Molecules. [Link]

-

Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Molecules. [Link]

-

Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega. [Link]

-

Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules. [Link]

-

Synthetic route to the amino-7,8-dihydro-4H-chromenone derivatives 4a–m. ResearchGate. [Link]

-

Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Scientific Reports. [Link]

Sources

- 1. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chromenone Derivatives as Monoamine Oxidase Inhibitors from Marine-Derived MAR4 Clade Streptomyces sp. CNQ-031 -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 7. Design, Synthesis and Biological Evaluation of Chromeno[3,4‑b]xanthones as Multifunctional Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. (PDF) Synthesis and Biological Evaluation of 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 Ones [academia.edu]

- 14. mdpi.com [mdpi.com]

- 15. PMDTA-catalyzed multicomponent synthesis and biological activity of 2-amino-4 H -chromenes containing a phosphonate or phosphine oxide moiety - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01204E [pubs.rsc.org]

- 16. Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Technical Guide: 3-Amino-4H-chromen-4-one and Its Analogs

Executive Summary

This technical guide provides a comprehensive analysis of 3-amino-4H-chromen-4-one (3-aminochromone), a privileged scaffold in medicinal chemistry. Unlike its 2-amino isomer, the 3-amino variant offers unique electronic properties and vector orientation for hydrogen bonding, making it a critical pharmacophore for kinase inhibition (specifically PI3K, DNA-PK, and mTOR) and a versatile intermediate for the synthesis of fused heterocyclic systems. This guide details robust synthetic protocols, chemical reactivity profiles, and structure-activity relationships (SAR) for drug development professionals.

Part 1: Structural Significance & Medicinal Utility

The Privileged Scaffold

The 3-aminochromone core consists of a benzopyran-4-one ring fused with an exocyclic amino group at the C3 position. This position is electronically distinct due to the conjugation with the C4 carbonyl and the pyran oxygen.

-

Hydrogen Bonding: The C3-amino group acts as a hydrogen bond donor, while the C4-carbonyl and O1-oxygen act as acceptors. This "donor-acceptor" motif mimics the adenine ring of ATP, explaining the scaffold's high affinity for ATP-binding pockets in kinases.

-

Vector Orientation: Substituents at C2 and C3 allow for precise orientation of functional groups into the hydrophobic pockets of enzymes, particularly the "gatekeeper" regions of protein kinases.

Key Biological Targets

| Target | Function | Relevance of 3-Aminochromone Analogs | Representative Compound |

| DNA-PK | DNA Repair (NHEJ) | Inhibition sensitizes cancer cells to radiation/chemotherapy.[1] | NU7026 (IC |

| PI3K | Cell Growth/Survival | Blocks the PI3K/Akt/mTOR pathway, inducing apoptosis in tumors. | LY294002 (Analogous core) |

| mTOR | Protein Synthesis | Dual inhibition (PI3K/mTOR) prevents feedback loop activation. | GDC-0980 (Structural analog) |

Part 2: Robust Synthetic Protocols

Primary Route: Reduction of 3-Nitrochromone

The most reliable laboratory-scale synthesis involves the construction of the chromone ring followed by functional group interconversion. Direct amination is difficult; therefore, the reduction of 3-nitrochromone is the industry-standard protocol.

Step 1: Synthesis of 3-Nitrochromone

-

Mechanism: Nitro-aldol condensation followed by cyclization.

-

Reagents: 2'-Hydroxyacetophenone, Dimethylformamide dimethyl acetal (DMF-DMA), Nitromethane.

Protocol:

-

Enaminone Formation: Reflux 2'-hydroxyacetophenone (10 mmol) with DMF-DMA (12 mmol) in toluene (20 mL) for 4 hours. Concentrate in vacuo to yield the red/orange solid enaminone intermediate.

-

Cyclization: Dissolve the enaminone in dry methanol. Add nitromethane (5 equiv) and a catalytic amount of sodium methoxide. Heat to reflux for 6-8 hours.

-

Workup: Cool the mixture. The 3-nitrochromone often precipitates. Filter and wash with cold methanol. Recrystallize from ethanol.

-

Yield: Typically 60-75%.

-

Step 2: Reduction to 3-Amino-4H-chromen-4-one

-

Challenge: Selective reduction of the nitro group without reducing the C2-C3 double bond or the carbonyl.

-

Optimized Method: Tin(II) Chloride (SnCl

) reduction.

Detailed Protocol:

-

Setup: In a 100 mL round-bottom flask, suspend 3-nitrochromone (1.91 g, 10 mmol) in absolute ethanol (50 mL).

-

Reduction: Add SnCl

·2H -

Reaction: Heat the mixture to 70°C for 2 hours. Monitor by TLC (disappearance of the yellow nitro spot).

-

Workup: Pour the reaction mixture into ice-water (100 mL). Adjust pH to ~8 using 10% NaHCO

solution (careful of foaming). -

Extraction: Extract with Ethyl Acetate (3 x 50 mL). The amine is somewhat polar; ensure thorough extraction.

-

Purification: Wash organic layer with brine, dry over Na

SO-

Appearance: Yellowish crystalline solid.

-

Yield: 75-85%.

-

Visualization of Synthetic Pathway

Figure 1: Step-wise synthesis of 3-aminochromone from commercially available precursors.

Part 3: Chemical Reactivity & Derivatization

The 3-amino group is a versatile handle for creating "fused" heterocyclic systems, which are often more potent kinase inhibitors than the parent scaffold.

Schiff Base Formation (Imine Linkage)

Reaction with aromatic aldehydes yields Schiff bases (anils).

-

Utility: Increases lipophilicity and allows for the introduction of a second pharmacophore (e.g., a pyridine or phenol ring) at the distal end.

-

Protocol: Reflux 3-aminochromone with equimolar aldehyde in ethanol with a catalytic drop of acetic acid.

Cyclization to Pyrazolopyridines

The chromone ring is susceptible to nucleophilic attack at C2. When 3-aminochromone derivatives react with hydrazines or other binucleophiles, the pyran ring can open and recyclize.

-

Reaction: 3-substituted chromones + Hydrazine

Pyrazoles/Pyrazolopyridines. -

Significance: This "ring transformation" strategy is used to convert the chromone core into a pyrazolopyridine core, a scaffold found in blockbuster drugs like Ibrutinib .

Part 4: Pharmacological Applications (Kinase Inhibition)[1][2][3]

Mechanism of Action: ATP Competition

3-Aminochromone analogs function primarily as Type I ATP-competitive inhibitors .

-

Hinge Region Binding: The C4-carbonyl oxygen accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Val882 in PI3K

). -

Selectivity Filter: The C2 substituent extends into the affinity pocket. Bulky aryl groups at C2 can induce selectivity for DNA-PK over PI3K by exploiting the larger methionine gatekeeper residue in DNA-PK.

Case Study: NU7026 (DNA-PK Inhibitor)

NU7026 (2-(morpholin-4-yl)benzo[h]chromen-4-one) is a benchmark compound. While structurally a benzo-fused chromone, its SAR informs 3-aminochromone design.

-

Potency: IC

= 0.23 µM (DNA-PK).[1][2] -

Selectivity: 60-fold selective for DNA-PK over PI3K.

-

Sensitization: Potentiates the cytotoxicity of ionizing radiation and topoisomerase II poisons (e.g., doxorubicin).

Signaling Pathway Interaction

Figure 2: Intervention points of chromone-based inhibitors in the PI3K/Akt/mTOR and DNA repair pathways.

References

-

Synthesis of 3-Aminochromones via Photoredox Catalysis Wang, Z. W., et al.[3] "Photoredox-catalyzed cascade of o-hydroxyarylenaminones to access 3-aminated chromones."[3] The Journal of Organic Chemistry, 2022.[3]

-

NU7026 DNA-PK Inhibition Profile Veuger, S. J., et al.[1][4] "Radiosensitization and DNA repair inhibition by the combined use of novel inhibitors of DNA-dependent protein kinase and poly(ADP-ribose) polymerase-1."[1] Cancer Research, 2003.

-

Chromone Scaffold Review Emami, S., et al.[5] "Chromone-based analogs as privileged scaffolds in drug discovery." European Journal of Medicinal Chemistry, 2021.

-

Reduction of Nitro Compounds Protocol Orlandi, M., et al.[6] "Metal-free reduction of aromatic and aliphatic nitro groups."[7] Organic Letters, 2015.[6]

-

PI3K Inhibitor Structure-Activity Relationships Zhu, J., et al. "Targeting phosphatidylinositol 3-kinase gamma (PI3Kγ): Discovery and development of its selective inhibitors." Medicinal Research Reviews, 2020.[8]

Sources

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. jk-sci.com [jk-sci.com]

- 4. abmole.com [abmole.com]

- 5. mdpi.com [mdpi.com]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

A Theoretical Deep Dive into 3-Amino-4H-chromen-4-one: A Whitepaper for Drug Discovery Professionals

Abstract

The 4H-chromen-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. This technical guide delves into the theoretical underpinnings of a key derivative, 3-Amino-4H-chromen-4-one, from a quantum chemical perspective. By elucidating its structural, electronic, and spectroscopic properties through computational modeling, we provide a foundational understanding for researchers engaged in the rational design of novel therapeutics. This whitepaper synthesizes established theoretical methodologies with practical insights, offering a roadmap for leveraging computational chemistry to accelerate the discovery and development of next-generation chromenone-based drugs.

Introduction: The Significance of the Chromenone Core

The 4H-chromen-4-one moiety is a privileged structure in drug discovery, renowned for its presence in natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] Derivatives of this scaffold have demonstrated potential as anticancer, antifungal, antibacterial, antioxidant, and antitubercular agents.[2][3] The versatility of the chromenone core lies in its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical and biological properties.

3-Amino-4H-chromen-4-one, in particular, serves as a crucial building block for the synthesis of more complex derivatives. The amino group at the 3-position is a key functional handle for introducing diverse substituents, thereby modulating the molecule's interaction with biological targets. Understanding the intrinsic properties of this core molecule is paramount for predicting the behavior of its derivatives and for designing compounds with enhanced efficacy and selectivity. This guide will explore the theoretical landscape of 3-Amino-4H-chromen-4-one, providing a computational framework for its exploration.

Computational Methodology: A Self-Validating System

To probe the molecular properties of 3-Amino-4H-chromen-4-one, a robust computational protocol is essential. Density Functional Theory (DFT) has emerged as a powerful tool for such investigations, offering a favorable balance between accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.

For accurate results, the choice of basis set is critical. The 6-311++G(d,p) basis set is recommended, as it includes diffuse functions (++) to describe lone pairs and anions accurately, and polarization functions (d,p) to account for the non-uniform distribution of electron density in chemical bonds.[4]

A typical computational workflow for analyzing 3-Amino-4H-chromen-4-one would involve:

-

Geometry Optimization: The starting point is to find the lowest energy conformation of the molecule. This is achieved by minimizing the forces on each atom.

-

Frequency Calculations: Once the geometry is optimized, frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.[4]

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic properties.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Caption: A typical workflow for the theoretical study of 3-Amino-4H-chromen-4-one using DFT.

Molecular Geometry and Structural Analysis

The geometry of the 4H-chromen-4-one core is expected to be largely planar. X-ray crystallographic studies of related derivatives, such as 3-methyl-4H-chromen-4-one and 3-acetyl-4H-chromen-4-one, confirm that the fused six-membered rings are coplanar.[5][6] For 3-methyl-4H-chromen-4-one, the mean deviation from the plane for the non-hydrogen atoms of the rings is a mere 0.0261 Å.[6] The carbonyl and methyl substituents also lie close to this plane.[6] In the case of 3-acetyl-4H-chromen-4-one, the non-hydrogen atoms of the fused ring are also essentially coplanar, with a mean deviation of 0.0201 Å.[5]

The amino group at the 3-position in 3-Amino-4H-chromen-4-one is expected to influence the electronic distribution and geometry of the pyranone ring. Theoretical calculations would provide precise bond lengths and angles, which can be compared with experimental data from related structures to validate the computational model.

| Parameter | Expected Value (Å) | Compound for Comparison |

| C=O Bond Length | ~1.23 | 3-methyl-4H-chromen-4-one |

| C-O Bond Length | ~1.36 | 3-methyl-4H-chromen-4-one |

| C2=C3 Bond Length | ~1.35 | (varies with substitution) |

| C3-N Bond Length | ~1.38 | (typical C-N single bond) |

Table 1: Expected bond lengths in the 4H-chromen-4-one core based on crystallographic data of related compounds.[6]

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key indicators of a molecule's chemical reactivity and its ability to absorb light. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

For 3-Amino-4H-chromen-4-one, the amino group, being an electron-donating group, is expected to raise the energy of the HOMO, while the carbonyl group, an electron-withdrawing group, will lower the energy of the LUMO. This would result in a relatively small HOMO-LUMO gap, suggesting that the molecule is likely to be reactive and chromophoric.

Caption: The HOMO-LUMO energy gap is a key indicator of molecular reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for identifying the reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

In 3-Amino-4H-chromen-4-one, the MEP map is expected to show a region of high negative potential around the carbonyl oxygen, making it a likely site for electrophilic attack or hydrogen bonding. The amino group, on the other hand, will have a region of positive potential around the hydrogen atoms, making them potential hydrogen bond donors. The aromatic ring will also exhibit distinct regions of positive and negative potential, influencing its interactions with other molecules.

Spectroscopic Analysis: Bridging Theory and Experiment

Theoretical calculations can provide valuable insights into the spectroscopic properties of molecules, aiding in the interpretation of experimental data.

Vibrational Spectroscopy (FT-IR)

Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in an FT-IR spectrum. By comparing the calculated and experimental spectra, one can confidently assign the observed peaks to specific functional groups and vibrational motions. For 3-Amino-4H-chromen-4-one, key vibrational modes to look for include:

-

N-H stretching: around 3300-3500 cm⁻¹

-

C=O stretching: around 1650-1700 cm⁻¹

-

C=C stretching (aromatic and pyranone ring): around 1450-1600 cm⁻¹

-

C-N stretching: around 1250-1350 cm⁻¹

Theoretical calculations on related 2-amino-3-cyano-4H-chromene derivatives have shown good agreement between the scaled vibrational wavenumbers and experimental data.[4]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | ~3450 |

| N-H Symmetric Stretch | ~3350 |

| C=O Stretch | ~1680 |

| C=C Aromatic Stretch | ~1600 |

| C-N Stretch | ~1300 |

Table 2: Expected key vibrational frequencies for 3-Amino-4H-chromen-4-one.

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. The calculated excitation energies and oscillator strengths correspond to the λ_max values and intensities of the absorption bands in the UV-Vis spectrum. This can help in understanding the electronic transitions responsible for the observed color of a compound and its photophysical properties.

Potential Applications and Future Directions

The theoretical insights gained from the computational study of 3-Amino-4H-chromen-4-one can be directly applied to drug design and development.

-

Rational Drug Design: By understanding the electronic properties and reactive sites of the core molecule, medicinal chemists can design derivatives with improved binding affinity and selectivity for specific biological targets. For example, the MEP map can guide the placement of substituents to enhance interactions with a receptor's active site.

-

Predicting Reactivity and Metabolism: The HOMO and LUMO energies can be used to predict the molecule's susceptibility to oxidation or reduction, which is relevant for understanding its metabolic fate.

-

Development of Novel Antimicrobials and Anticancer Agents: The known biological activities of chromenone derivatives, such as their anticancer and antifungal properties, can be further explored by synthesizing new analogs based on the theoretical understanding of the 3-Amino-4H-chromen-4-one scaffold.[3]

Future theoretical studies could explore the tautomeric forms of 3-Amino-4H-chromen-4-one, its excited state properties, and its interactions with specific biological targets through molecular docking and molecular dynamics simulations.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of 3-Amino-4H-chromen-4-one. By employing a combination of DFT calculations, including geometry optimization, frequency analysis, NBO, FMO, and MEP analysis, researchers can gain a deep understanding of the structural, electronic, and spectroscopic properties of this important molecule. These theoretical insights are not merely academic exercises; they provide a powerful predictive tool that can guide the rational design of novel chromenone-based therapeutics, ultimately accelerating the drug discovery process. The synergy between computational and experimental chemistry is key to unlocking the full potential of the 4H-chromen-4-one scaffold in medicine.

References

- Bader A. Salameh, et al. (2020). Structural and DFT Study of 1-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3,4-dichloro-1H-pyrrole-2,5-dione: Hypothesis for the Ring Closure.

- Chanda, A., et al. (2014). Crystal structure of 3-acetyl-4H-chromen-4-one.

- I. E. Kolesnikova. (2023). Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan. Russian Journal of General Chemistry.

- Mahidansha M. Shaikh, et al. (2013). 3-Bromochroman-4-one.

- Sang-Hyun Shin, et al. (2021). 3-(4-Methylphenyl)-4H-chromen-4-one.

- Ting-Ting Zhang, et al. (2020). Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. PubMed.